molecular formula C21H16FN3O4S B11429856 (2E)-2-(2,3-dimethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2,3-dimethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11429856
M. Wt: 425.4 g/mol
InChI Key: KNNHQDKCPJYCIU-GZTJUZNOSA-N
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Description

(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with dimethoxyphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsThe final steps involve the addition of the dimethoxyphenyl and fluorophenyl groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of catalysts and solvents is optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products, depending on the reagents and conditions used .

Scientific Research Applications

(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific combination of thiazole and triazine rings, along with the dimethoxyphenyl and fluorophenyl substituents.

Properties

Molecular Formula

C21H16FN3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16FN3O4S/c1-28-16-5-3-4-13(18(16)29-2)11-17-20(27)25-21(30-17)23-19(26)15(24-25)10-12-6-8-14(22)9-7-12/h3-9,11H,10H2,1-2H3/b17-11+

InChI Key

KNNHQDKCPJYCIU-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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